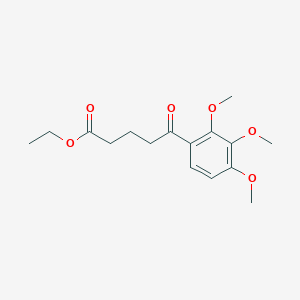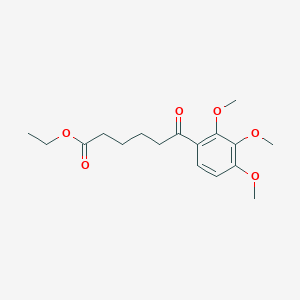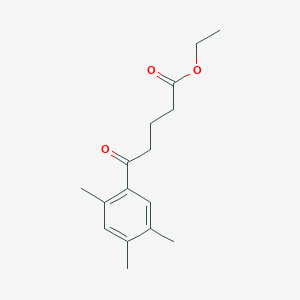
3-(1,3-Dioxan-2-ylethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1,3-Dioxan-2-ylethyl)benzonitrile” is a chemical compound with the molecular formula C13H15NO2 . It has a molecular weight of approximately 217.27 g/mol . The compound is typically in the form of a white solid .
Molecular Structure Analysis
The InChI code for “3-(1,3-Dioxan-2-ylethyl)benzonitrile” is 1S/C13H15NO2/c14-10-12-4-1-3-11(9-12)5-6-13-15-7-2-8-16-13/h1,3-4,9,13H,2,5-8H2 .Physical And Chemical Properties Analysis
“3-(1,3-Dioxan-2-ylethyl)benzonitrile” is a white solid . It has a molecular weight of approximately 217.27 g/mol .Aplicaciones Científicas De Investigación
Application 1: Synthesis of 1,3-Dioxan-2-ones
- Summary of Application: The synthesis of cyclic carbonates from homoallylic carbonic acid esters by means of photo-aerobic selenium-π-acid multicatalysis is reported . Carbonic acid esters play a critical role in numerous scientific disciplines such as material sciences (e.g., polycarbonates), natural product research, and synthetic methodology .
- Methods of Application: The C C double bond of homoallylic carbonic acid esters can be directly activated by the catalytic interplay of a pyrylium dye and a diselane using ambient air as the sole oxidant and visible light as an energy source .
- Results or Outcomes: This method provides an expedient way for the synthesis of cyclic carbonates .
Application 2: [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide
- Summary of Application: The regiochemistry of [3+2] cycloaddition (32CA) processes between benzonitrile N-oxide and β-phosphorylated analogues of nitroethenes has been studied .
- Methods of Application: The study was conducted using the Density Functional Theory (DFT) at the M062X/6-31+G(d) theory level .
- Results or Outcomes: The results show that benzonitrile N-oxide can be classified both as a moderate electrophile and moderate nucleophile, while β-phosphorylated analogues of nitroethenes can be classified as strong electrophiles and marginal nucleophiles .
Propiedades
IUPAC Name |
3-[2-(1,3-dioxan-2-yl)ethyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-10-12-4-1-3-11(9-12)5-6-13-15-7-2-8-16-13/h1,3-4,9,13H,2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDZWEAZWHXADI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC2=CC(=CC=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-ylethyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326087.png)
![Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326089.png)

